
Betahistine impurity 5-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
Betahistine impurity 5-13C,d3, like its parent compound Betahistine, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Betahistine impurity 5-13C,d3 has several scientific research applications:
Pharmacokinetics: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Betahistine and its impurities
Drug Metabolism: The compound helps in studying the metabolic pathways and identifying the metabolites of Betahistine
Stable Isotope Labeling: It is used in stable isotope labeling studies to quantify the drug and its metabolites in biological samples
Quality Control: The compound is used as a reference standard in quality control and method validation studies in the pharmaceutical industry.
作用機序
The mechanism of action of Betahistine impurity 5-13C,d3 is similar to that of Betahistine. Betahistine primarily acts as a histamine H1-receptor agonist, leading to vasodilation and increased permeability of blood vessels in the inner ear . This reduces endolymphatic pressure and prevents the rupture of the labyrinth, which is associated with hearing loss in Ménière’s disease . The labeled compound is used to study these mechanisms in greater detail through tracing and quantification .
類似化合物との比較
Betahistine impurity 5-13C,d3 is unique due to its stable isotope labeling, which distinguishes it from other Betahistine impurities. Similar compounds include:
Betahistine impurity 5: The non-labeled version of the compound.
Betahistine impurity D: Another impurity formed during the synthesis of Betahistine.
Other isotope-labeled compounds: Compounds labeled with stable isotopes like deuterium and carbon-13 for use in similar research applications
These similar compounds are used in various research and quality control applications, but this compound is particularly valuable for its use in stable isotope labeling studies .
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
N-(2-pyridin-2-ylethyl)-N-(trideuterio(113C)methyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3 |
InChIキー |
RSPHCMYPFWSJIJ-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(CCC1=CC=CC=N1)N=O |
正規SMILES |
CN(CCC1=CC=CC=N1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


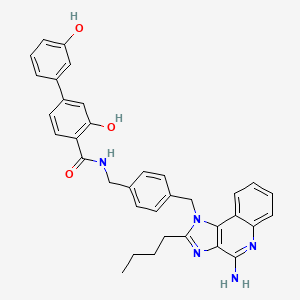
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
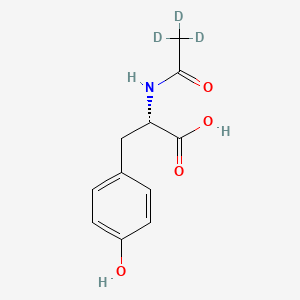
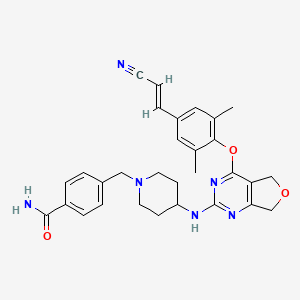
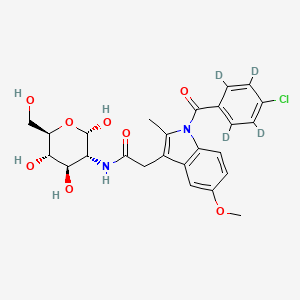


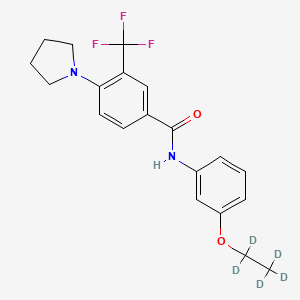

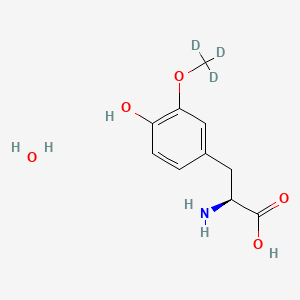
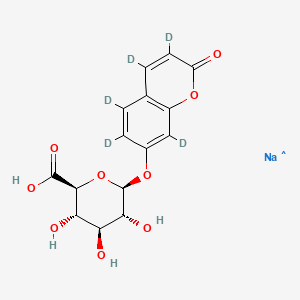
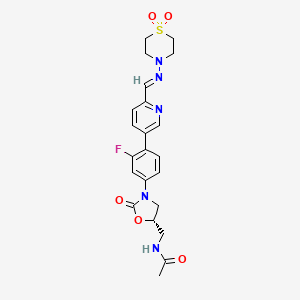
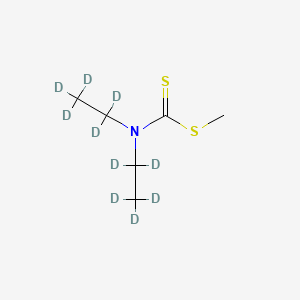
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
